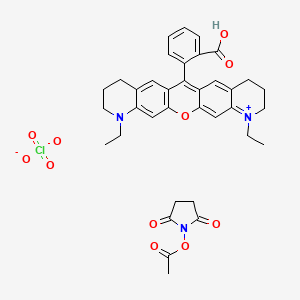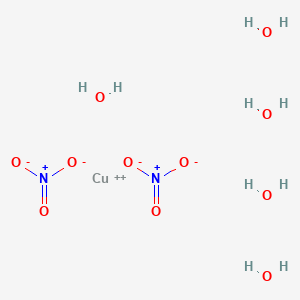
copper;dinitrate;pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper dinitrate pentahydrate, also known as copper(II) nitrate pentahydrate, is an inorganic compound with the chemical formula Cu(NO₃)₂·5H₂O. It appears as blue crystalline solids and is highly soluble in water. This compound is widely used in various chemical processes due to its oxidizing properties and ability to form complex compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper dinitrate pentahydrate can be synthesized by treating copper metal or its oxide with nitric acid. The reaction is as follows:
Cu+4HNO3→Cu(NO3)2+2H2O+2NO2
This reaction involves dissolving copper in concentrated nitric acid, resulting in the formation of copper(II) nitrate and nitrogen dioxide gas .
Industrial Production Methods
In industrial settings, copper dinitrate pentahydrate is produced by reacting copper metal with a dilute solution of nitric acid. The process is carried out in large reactors where the reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Copper dinitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced to copper metal or other copper compounds.
Substitution: It can participate in ligand exchange reactions to form complex compounds.
Common Reagents and Conditions
Oxidation: Copper dinitrate pentahydrate is used with reducing agents like hydrogen peroxide or hydrazine.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligands like ammonia or ethylenediamine can be used to form complex compounds.
Major Products Formed
Oxidation: Copper oxide or other copper salts.
Reduction: Metallic copper or copper(I) compounds.
Substitution: Various copper complexes depending on the ligands used.
Applications De Recherche Scientifique
Copper dinitrate pentahydrate has numerous applications in scientific research:
Mécanisme D'action
Copper dinitrate pentahydrate exerts its effects primarily through its ability to act as an oxidizing agent. It can donate electrons to various substrates, facilitating oxidation reactions. In biological systems, copper ions can interact with proteins and enzymes, affecting their function and activity. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Copper(II) chloride dihydrate (CuCl₂·2H₂O)
- Copper(II) acetate monohydrate (Cu(C₂H₃O₂)₂·H₂O)
Uniqueness
Copper dinitrate pentahydrate is unique due to its strong oxidizing properties and high solubility in water. Unlike copper(II) sulfate, which is commonly used in agriculture, copper dinitrate pentahydrate is more frequently used in chemical synthesis and industrial applications. Its ability to form complex compounds with various ligands also sets it apart from other copper salts .
Propriétés
Formule moléculaire |
CuH10N2O11 |
|---|---|
Poids moléculaire |
277.63 g/mol |
Nom IUPAC |
copper;dinitrate;pentahydrate |
InChI |
InChI=1S/Cu.2NO3.5H2O/c;2*2-1(3)4;;;;;/h;;;5*1H2/q+2;2*-1;;;;; |
Clé InChI |
BICXKAQZWLCDDX-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


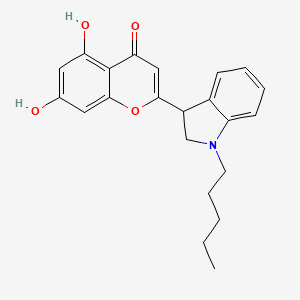
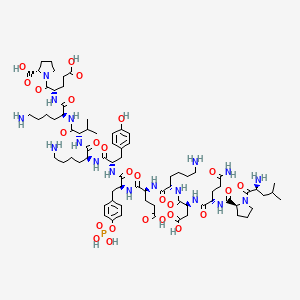
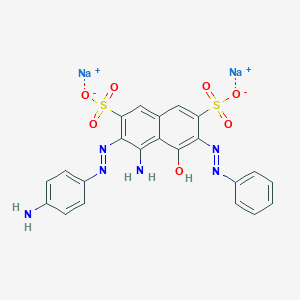
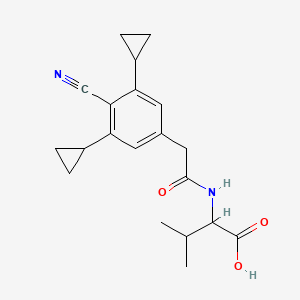
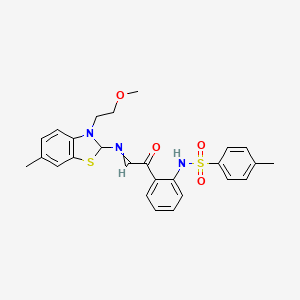
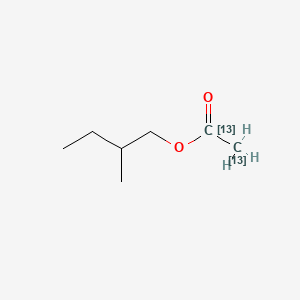
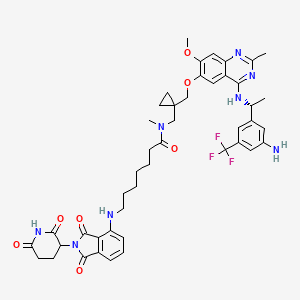
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)

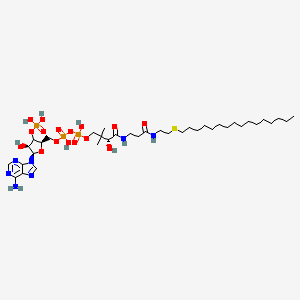

![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)
